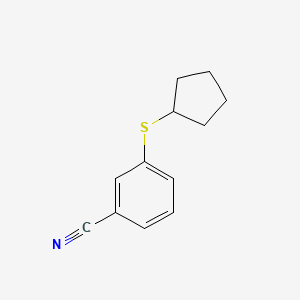

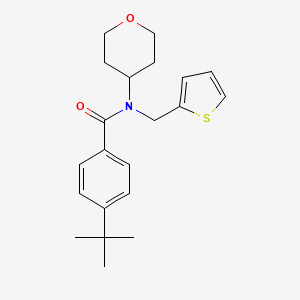

3-Cyclopentylsulfanylbenzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Cyclopentylsulfanylbenzonitrile, also known as CP-55940, is a synthetic compound that belongs to the class of cannabinoids. It was first synthesized in the 1980s by Pfizer, and since then, it has been extensively studied for its potential therapeutic applications. CP-55940 is a potent agonist of cannabinoid receptors, which are present in various parts of the body, including the brain, immune system, and peripheral tissues.

Applications De Recherche Scientifique

Synthesis of Complex Molecules

3-Cyclopentylsulfanylbenzonitrile plays a role in the synthesis of complex molecules. For example, Elkholy and Morsy (2006) discuss the synthesis of tetrahydropyrimido quinoline derivatives using similar compounds. This demonstrates the utility of 3-Cyclopentylsulfanylbenzonitrile in facilitating the creation of new chemical entities with potential applications in various fields including pharmaceuticals and materials science (Elkholy & Morsy, 2006).

Inclusion Complexes in Chemistry

In the study of supramolecular chemistry, compounds like 3-Cyclopentylsulfanylbenzonitrile are important for understanding the behavior of inclusion complexes. Castro et al. (1996) explored the binding affinity and structural recognition in such complexes, which are crucial for the development of new materials and drug delivery systems (Castro et al., 1996).

Copper-Catalyzed Reactions

In the field of organic chemistry, the role of 3-Cyclopentylsulfanylbenzonitrile in copper-catalyzed reactions is noteworthy. Sun et al. (2018) describe its use in a strategy to prepare sulfonyl substituted indenones, highlighting its relevance in the development of new chemical processes (Sun et al., 2018).

Green Chemistry Applications

The compound has implications in green chemistry as well, such as in the work of Watanabe (2013), who assessed the use of cyclopentyl methyl ether as a green solvent. This aligns with the growing emphasis on sustainable and environmentally friendly chemical processes (Watanabe, 2013).

Biochemical Studies

From a biochemical perspective, Xie et al. (2000) studied the cytochrome CYP3A gene products in the liver, which are crucial for the metabolism of various substances, including drugs. Understanding the interaction of compounds like 3-Cyclopentylsulfanylbenzonitrile with these enzymes can provide valuable insights into drug metabolism and potential interactions (Xie et al., 2000).

Propriétés

IUPAC Name |

3-cyclopentylsulfanylbenzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NS/c13-9-10-4-3-7-12(8-10)14-11-5-1-2-6-11/h3-4,7-8,11H,1-2,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FADMBURPTBJGIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)SC2=CC=CC(=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

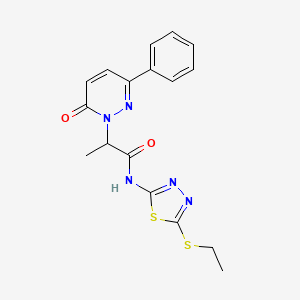

![5-methyl-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2677772.png)

![4-bromo-5-{[(N'-{[(4-methoxyphenyl)methylidene]amino}carbamimidoyl)sulfanyl]methyl}-1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one hydrobromide](/img/structure/B2677774.png)

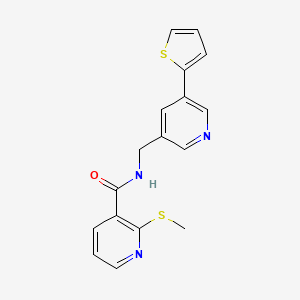

![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2677775.png)

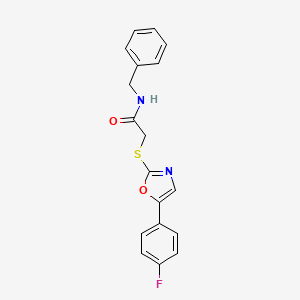

![N-benzyl-3-[(4-bromophenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2677789.png)